Toxicological Profiling and Safety Data Architecture for 2-{[(Propan-2-yl)amino]methyl}aniline
Toxicological Profiling and Safety Data Architecture for 2-{[(Propan-2-yl)amino]methyl}aniline
Target Audience: Toxicologists, Process Chemists, and Drug Development Scientists Document Scope: Mechanistic toxicology, GHS Safety Data Sheet (SDS) parameters, and validated experimental workflows for structural alert screening.
Executive Summary & Structural Alert Profiling
In modern pharmaceutical development, early identification of structural alerts is critical to preventing late-stage clinical attrition. The compound 2-{[(Propan-2-yl)amino]methyl}aniline (also known as 2-((isopropylamino)methyl)aniline) [1] is a highly versatile bifunctional building block frequently utilized in the synthesis of complex heterocycles, such as quinazolines and benzodiazepines.
However, from a toxicological perspective, this molecule presents a dual-threat structural profile :
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The Primary Aniline Moiety: A well-documented pro-toxicant that undergoes hepatic bioactivation, leading to methemoglobinemia and hemolytic anemia [2].
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The Secondary Aliphatic Amine: An active site for nitrosation, posing a severe risk for the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) under acidic conditions or in the presence of nitrite-containing excipients [3].
As a Senior Application Scientist, I have structured this guide to move beyond standard SDS boilerplate text. We will dissect the causality of this compound's toxicity and provide self-validating experimental protocols to quantify these risks during API development.
Quantitative Physicochemical Data
| Property | Value | Toxicological Causality / Relevance |
| IUPAC Name | 2-{[(Propan-2-yl)amino]methyl}aniline | Defines the ortho-relationship between the reactive centers. |
| Molecular Formula | C10H16N2 | - |
| Molecular Weight | 164.25 g/mol | Low MW (<500 Da) ensures rapid dermal and gastrointestinal absorption. |
| Estimated LogP | ~1.8 | Moderate lipophilicity facilitates rapid penetration of the stratum corneum and efficient hepatic extraction for CYP450 metabolism. |
| pKa (Amine) | ~9.5 | The secondary amine is protonated at physiological pH, influencing intracellular partitioning and renal clearance. |
Mechanistic Toxicology: The Dual-Threat Pathways
CYP450-Mediated Methemoglobinemia
Anilines are not inherently toxic to erythrocytes; they are pro-toxicants. The toxicity of 2-{[(Propan-2-yl)amino]methyl}aniline is entirely dependent on hepatic clearance mechanisms.
When absorbed, the primary aniline group is N-hydroxylated primarily by CYP1A2 and CYP2E1 in the liver[2]. The resulting N-hydroxylamine metabolite enters the bloodstream and permeates red blood cells (RBCs). Inside the RBC, it undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). This reaction oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin , which cannot bind oxygen.
Crucially, this is a futile redox cycle . The N-hydroxylamine is oxidized to a nitroso intermediate, which is then enzymatically reduced back to the N-hydroxylamine by RBC diaphorases, generating reactive oxygen species (superoxide) with each cycle. This explains why even minimal exposure to aniline derivatives can cause disproportionately massive methemoglobinemia and subsequent RBC lysis.
Caption: CYP450-mediated bioactivation of the aniline moiety leading to futile cycling and methemoglobinemia.
The NDSRI Formation Risk (Nitrosamines)
The secondary amine (isopropylaminomethyl group) is highly susceptible to nitrosation. According to recent FDA Guidance on the Control of Nitrosamine Impurities [3], secondary amines can react with residual nitrites (often found in microcrystalline cellulose or other excipients) to form highly mutagenic N-nitrosamines. Because this specific nitrosamine would be derived directly from the API framework, it is classified as an NDSRI, requiring strict Acceptable Intake (AI) limits based on the Carcinogenic Potency Categorization Approach (CPCA) [4].
Safety Data Sheet (SDS) & Handling Architecture
Standard safety protocols often fail because operators do not understand why a chemical is dangerous. For 2-{[(Propan-2-yl)amino]methyl}aniline, the lipophilicity combined with the futile cycling mechanism means that dermal exposure is just as dangerous as ingestion .
GHS Classification
| Hazard Class | Category | H-Statement | Mechanistic Basis |
| Acute Toxicity (Oral/Dermal) | Category 3 | H301, H311 | Rapid systemic absorption; low threshold for CYP450 bioactivation. |
| Eye/Skin Irritation | Category 2A/2 | H319, H315 | The basicity of the secondary aliphatic amine causes localized lipid saponification and protein denaturation. |
| STOT - Repeated Exposure | Category 1 | H372 | Chronic futile redox cycling leads to sustained hemolytic anemia and splenic iron overload. |
Engineering Controls and PPE
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Glove Selection (Critical): Latex is strictly prohibited. Aniline derivatives rapidly permeate latex. Butyl rubber or laminated barrier gloves (e.g., Silver Shield) must be used. The causality here is chemical compatibility; the non-polar aromatic ring dissolves through standard nitrile over prolonged exposure.
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Respiratory Protection: Handling must occur in a Class II Type B2 biological safety cabinet or a hard-ducted fume hood. The vapor pressure of the free base is sufficient to cause inhalation toxicity.
Validated Experimental Workflows for Toxicity Screening
To ensure the safety of downstream drug products utilizing this intermediate, rigorous in vitro screening must be conducted. The following protocols are designed as self-validating systems , ensuring that false negatives are mathematically eliminated.
Protocol 1: In Vitro Methemoglobinemia Bioactivation Assay
Because the parent compound is inactive, exposing RBCs directly to 2-{[(Propan-2-yl)amino]methyl}aniline will yield a false negative. We must simulate hepatic clearance first.
Step-by-Step Methodology:
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Microsomal Incubation (Bioactivation): Incubate 50 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and an NADPH-regenerating system in 0.1 M potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C. Causality: NADPH provides the necessary electrons for CYP1A2/CYP2E1 to oxidize the aniline to the N-hydroxylamine.
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Erythrocyte Preparation: Wash freshly drawn human whole blood three times with PBS to remove plasma proteins that could non-specifically bind the drug. Resuspend to a 40% hematocrit.
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Co-Incubation: Transfer the HLM reaction mixture directly into the RBC suspension. Incubate for 2 hours at 37°C with gentle agitation.
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Quantification: Lyse the RBCs using a hypotonic buffer. Measure the absorbance of the lysate at 630 nm (specific for methemoglobin). Add potassium cyanide to convert methemoglobin to cyanmethemoglobin, and measure at 540 nm to determine total hemoglobin.
Self-Validation & Quality Control:
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Positive Control: Dapsone or pure Aniline (ensures the HLM batch is active).
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Negative Control: Compound + HLM without NADPH. If methemoglobin forms here, the assay is invalid (indicates auto-oxidation or contamination, as CYP450 cannot function without NADPH).
Protocol 2: Enhanced Ames Test for NDSRI Mutagenicity
Standard Ames testing (OECD 471) often fails to detect nitrosamine mutagenicity due to their volatility and requirement for specific metabolic pathways. We utilize the FDA-recommended Enhanced Ames Test [4].
Step-by-Step Methodology:
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Forced Nitrosation: Incubate the compound with 10 equivalents of sodium nitrite (NaNO2) in a pH 3.0 buffer for 4 hours to synthesize the theoretical NDSRI. Neutralize to pH 7.4.
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Strain Selection: Utilize Salmonella typhimurium strains TA1535 and TA100 . Causality: Nitrosamines act via DNA alkylation, causing base-pair substitutions, which these specific strains are engineered to detect (unlike frameshift strains like TA98).
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Enhanced Metabolic Activation: Prepare a 30% rat liver S9 fraction (induced by Aroclor 1254), replacing the standard 10% fraction. Nitrosamines require a highly robust metabolic environment to form the reactive diazonium ions that alkylate DNA.
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Pre-incubation: Mix the nitrosated compound, bacteria, and S9 fraction in liquid culture for 30 minutes at 37°C before pouring onto minimal agar plates. This prevents the volatile nitrosamine from evaporating before it can be metabolized.
Self-Validation & Quality Control:
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Positive Control: N-nitrosodiethylamine (NDEA).
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Validation Metric: The spontaneous revertant count of the vehicle control must fall strictly within the historical laboratory range; otherwise, the plate is discarded.
Caption: Integrated toxicity screening workflow addressing both methemoglobinemia and NDSRI formation risks.
References
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Eco-friendly reactions in PEG-400: a highly efficient and green approach for stereoselective access to multisubstituted 3,4-dihy. RSC Advances. Available at:[Link]
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Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. Chemical Research in Toxicology (ACS Publications). Available at:[Link]
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Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry). U.S. Food and Drug Administration (FDA). Available at:[Link]
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CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration (FDA). Available at:[Link]

